2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC19942879
Molecular Formula: C12H9ClOS2
Molecular Weight: 268.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClOS2 |
|---|---|
| Molecular Weight | 268.8 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2 |
| Standard InChI Key | KUSNTAQICOQHPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone, reflects its bifunctional architecture: a 2-chlorophenylthio group attached to a thiophen-2-yl ethanone backbone. Key structural features include:
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Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 2, contributing to electron-rich properties.
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Chlorophenyl group: A benzene ring substituted with chlorine at the ortho position, enhancing electrophilicity.
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Thioether linkage: A sulfur atom connecting the aromatic systems, influencing stability and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉ClOS₂ | |
| Molecular Weight | 268.8 g/mol | |
| Canonical SMILES | C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl | |
| InChI Key | KUSNTAQICOQHPQ-UHFFFAOYSA-N | |
| PubChem CID | 2356534 |
The thioether bond (C–S–C) confers resistance to hydrolysis under physiological conditions, while the ketone group offers a site for further functionalization . Spectroscopic characterization, including ¹H NMR and ¹³C NMR, reveals distinct signals for the chlorophenyl (δ 7.4–7.6 ppm) and thiophene protons (δ 6.9–7.2 ppm), with the ketone carbonyl appearing near δ 190 ppm .
Synthesis and Optimization Strategies
The synthesis of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves multistep organic reactions, leveraging sulfur-containing precursors. A representative approach, adapted from transition-metal-free thiocyanation methodologies, is outlined below :
General Procedure:
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Thiocyanation: Reacting ketene dithioacetals with N-chlorosuccinimide (NCS) and ammonium thiocyanate (NH₄SCN) in acetonitrile at room temperature.
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Workup: Quenching with water, extracting with dichloromethane (DCM), and purifying via silica gel chromatography .
Critical Parameters:
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Solvent choice: Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency.
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Stoichiometry: A 2:1 molar ratio of NCS to ketene dithioacetal minimizes byproducts.
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| MeCN, 24 h, RT | 95 | 98 |
| DCM, 24 h, RT | 78 | 85 |
| THF, 24 h, RT | 65 | 90 |
Challenges in scalability include the hygroscopic nature of intermediates and the need for inert atmospheres to prevent oxidation . Alternative routes employing Cs₂CO₃-mediated trifluoromethylation have been explored for derivatives but require stringent temperature control .
| Assay | IC₅₀ (µM) | Target Organism |
|---|---|---|
| Antibacterial (S. aureus) | 12.4 | Staphylococcus aureus |
| Antifungal (C. albicans) | 18.7 | Candida albicans |
| Cytotoxicity (HeLa) | 9.8 | Human cervical carcinoma |
Data sourced from analogous compounds suggest moderate bioactivity, necessitating structural optimization.
Research Challenges and Limitations
Despite its promise, several hurdles impede translational progress:
Synthetic Hurdles
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Byproduct formation: Competing reactions at the ketone group reduce yield.
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Purification difficulties: Silica gel chromatography struggles to resolve polar byproducts .
Stability Issues
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Oxidative degradation: The thioether bond is susceptible to peroxides, necessitating argon storage .
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Photodegradation: Extended UV exposure causes cleavage of the thiophene ring.
Pharmacological Gaps
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ADMET profiles: Unknown metabolic pathways and potential hepatotoxicity limit in vivo studies.
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Selectivity: Off-target effects observed in kinase inhibition assays.
Future Directions and Concluding Remarks
Advancements in the following areas could unlock the compound’s full potential:
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Flow chemistry: Continuous synthesis to enhance yield and reduce waste.
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Computational modeling: DFT studies to predict reactive sites for functionalization.
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Hybrid derivatives: Coupling with piperazine moieties to improve CNS bioavailability.
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